

(R)-MCPA chemical characteristics

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Compound of Interest

Compound Name: (R)-2-
((Methoxycarbonyl)amino)-2-
phenylacetic acid

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An In-Depth Technical Guide to the Core Chemical Characteristics of (R)-MCPA

Introduction

(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a potent and widely utilized phenoxy herbicide first introduced in the 1940s for the selective control of broadleaf weeds in agriculture and turf management.[1][2] As a chiral molecule, MCPA exists as two stereoisomers, or enantiomers: (R)-MCPA and (S)-MCPA. The herbicidal activity is predominantly associated with the (R)-enantiomer, which functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled, fatal growth in susceptible species.[2][3] This technical guide provides a comprehensive examination of the core chemical characteristics of (R)-MCPA, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, and the analytical methodologies crucial for its enantioselective analysis.

Chemical Identity and Stereochemistry

MCPA's chemical identity is foundational to understanding its function. The presence of a chiral center at the carbon atom alpha to the carboxylic acid group gives rise to its stereoisomerism.

- IUPAC Name: (2R)-2-(4-chloro-2-methylphenoxy)acetic acid
- CAS Number: 94-74-6 (for the racemic mixture)[4]

- Molecular Formula: $C_9H_9ClO_3$ [4]
- Molar Mass: 200.62 g/mol [4]

While commercial formulations often contain the racemic mixture (equal parts R and S enantiomers), it is the (R)-isomer that exhibits high biological activity.[3] The (S)-isomer is significantly less active, making the enantioselective synthesis or separation of (R)-MCPA a key consideration for optimizing efficacy and reducing potential off-target environmental effects.[3]

Physicochemical Properties

The environmental behavior, solubility, and uptake of (R)-MCPA are dictated by its physicochemical properties. MCPA is a weak acid, and its properties can vary depending on whether it is in its acid form or formulated as a more soluble salt (e.g., sodium or amine salts) or a lipophilic ester.[5] The data below pertains to the MCPA acid.

Property	Value	Source(s)
Appearance	White to light brown crystalline solid/powder.	[5][6][7]
Melting Point	114–120.8 °C	[4][5][6]
Boiling Point	Decomposes before boiling (approx. 290 °C).	[5][8]
Water Solubility	825 mg/L (at room temperature); salts are highly soluble (e.g., amine salt: 866 g/L).	[2][9]
pKa	3.07	[4]
Octanol-Water Partition Coefficient (log K_{ow})	1.43–2.82	[7]
Vapor Pressure	Negligible; 4×10^{-4} Pa at 32 °C	[5][7]
Henry's Law Constant	5.5×10^{-5} Pa·m ³ /mol (calculated at 25 °C)	[5]

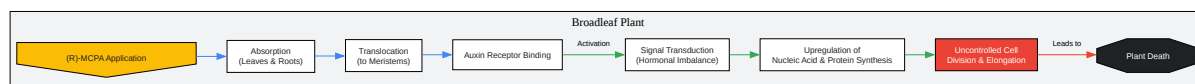
The low pKa of 3.07 indicates that MCPA is a relatively strong acid, existing predominantly in its anionic (deprotonated) form in neutral pH environments like most soils and water bodies.[4] This anionic form is more water-soluble and mobile. The log K_{ow} value suggests a moderate potential for bioaccumulation.

Mechanism of Action: A Synthetic Auxin

(R)-MCPA exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone auxin (indole-3-acetic acid).[2] This targeted mode of action is central to its selectivity against broadleaf plants.

Causality of Herbicidal Action:

- **Absorption and Translocation:** MCPA is readily absorbed through the leaves and roots of the target weed.[1] It is then translocated via the plant's vascular system (phloem) to areas of active growth, primarily the meristematic tissues in shoots and roots.[2][5]
- **Receptor Binding:** In the plant cells, (R)-MCPA binds to and activates auxin receptors. This binding initiates a signaling cascade that disrupts normal hormonal balance.
- **Disruption of Growth Processes:** The sustained and excessive stimulation of these auxin-mediated pathways leads to a cascade of physiological disruptions. It stimulates nucleic acid and protein synthesis, affecting enzyme activity, respiration, and, most critically, cell division. [5]
- **Uncontrolled Growth and Death:** This overstimulation results in uncontrolled and unsustainable cell division and elongation.[2] Visually, this manifests as twisted stems (epinasty), malformed leaves, and root damage. The plant essentially grows itself to death, as resources are exhausted and its structural integrity fails.



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Caption: Mechanism of action of (R)-MCPA as a synthetic auxin herbicide.

Enantioselective Analysis: Protocol and Workflow

Distinguishing between the (R) and (S) enantiomers of MCPA is critical for toxicological studies, environmental monitoring, and quality control of chiral-specific formulations.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the standard methodology for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a self-validating system for the enantioselective analysis of MCPA, often after conversion to an ester form (e.g., MCPA-isooctyl) for better chromatographic performance on common chiral stationary phases.

1. Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD) is highly effective for separating phenoxy acid enantiomers.

2. Reagents and Standard Preparation:

- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to ensure sharp peak shapes. The exact ratio must be optimized for the specific column used.
- Standards: Prepare a stock solution of racemic MCPA (or its ester) in the mobile phase. Create a series of working standards (e.g., 1 to 100 µg/mL) through serial dilution for calibration.[3]

3. Chromatographic Conditions:

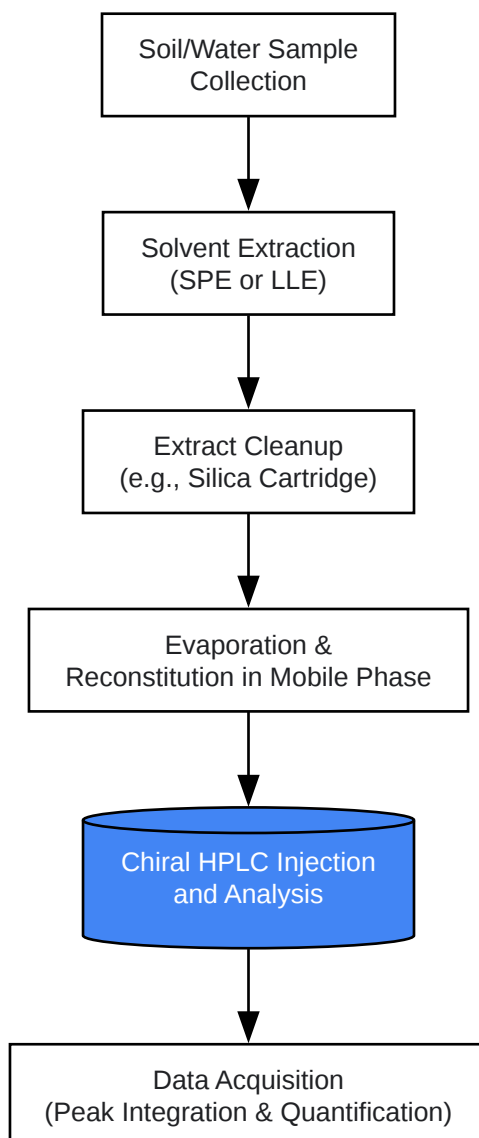
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C

- Detection Wavelength: 280 nm

- Injection Volume: 10 μ L

4. Sample Preparation (from Soil Matrix):

- Extraction: Use a method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the sample matrix.^[3] For soil, this typically involves extraction with an organic solvent like an acetone/hexane mixture.
- Cleanup: Pass the extract through a cleanup cartridge (e.g., silica) to remove interfering compounds.
- Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection.^[3]



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Caption: Experimental workflow for enantioselective analysis of MCPA via Chiral HPLC.

Representative Quantitative Data

The following table summarizes typical results from a chiral HPLC separation, demonstrating the baseline resolution of the two enantiomers.

Enantiomer	Retention Time (min)	Peak Area (arbitrary units)
(S)-MCPA	8.5	51000
(R)-MCPA	10.2	50500

Note: Elution order must be confirmed with a certified reference standard of a pure enantiomer.[\[3\]](#)

Environmental Fate and Considerations

Upon release into the environment, various forms of MCPA (salts and esters) ultimately revert to the parent MCPA acid, which governs its environmental behavior.[\[10\]](#)

- **Mobility:** MCPA is relatively mobile in soil, with a tendency to leach, particularly in soils with low organic matter content.[\[2\]](#)
- **Degradation:** The primary route of degradation in soil and water is microbial action.[\[10\]](#) The half-life in soil is typically reported to be between 15 and 50 days, though this can be influenced by factors like temperature and moisture.[\[9\]](#)
- **Aquatic Toxicity:** MCPA is classified as very toxic to aquatic organisms, necessitating careful management to prevent runoff into water bodies.[\[7\]](#)

Conclusion

(R)-MCPA is the herbicidally active stereoisomer of 2-methyl-4-chlorophenoxyacetic acid, functioning as a potent synthetic auxin that selectively targets broadleaf weeds. Its chemical characteristics, including its acidic nature (pKa 3.07) and moderate water solubility, dictate its behavior in both biological and environmental systems. The ability to analytically separate the (R) and (S) enantiomers using techniques like chiral HPLC is paramount for advancing our understanding of its efficacy, toxicology, and environmental impact. This guide provides a foundational, technically-grounded overview to support the work of researchers and scientists in the fields of agriculture, environmental science, and drug development.

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